α-Amylase Inhibitory Potency: 4-Fluorophenyl Thiourea Outperforms Other Substituents in the Fluorophenyl Series
Within a systematically studied panel of fluorophenyl thiourea derivatives, the 4-fluorophenyl-bearing derivative demonstrated the highest inhibitory activity against α-amylase, achieving an IC₅₀ of 53.307 nM [1]. This value represents the most potent inhibition observed among all fluorophenyl regioisomers and other substitution patterns tested in the same study, establishing a clear rank-order potency advantage for the 4-fluoro substitution on the N-phenyl ring.
| Evidence Dimension | α-Amylase enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 53.307 nM (4-fluorophenyl thiourea derivative; the 4-fluorophenyl-bearing congener exhibited the highest inhibition among all tested fluorophenyl thiourea derivatives) |
| Comparator Or Baseline | Other fluorophenyl thiourea congeners in the same study (e.g., 2-fluorophenyl, 3-fluorophenyl, difluorophenyl variants) showed lower inhibition; exact IC₅₀ values for each comparator were not individually reported in the accessible abstract |
| Quantified Difference | The 4-fluorophenyl derivative was identified as the most potent among all tested fluorophenyl thiourea derivatives for α-amylase inhibition |
| Conditions | In vitro enzymatic assay; α-amylase inhibition measured spectrophotometrically; Bingöl et al., Biotechnol Appl Biochem, 2025 [1] |
Why This Matters
For researchers investigating thiourea-based diabetes therapeutics, the 4-fluorophenyl substitution pattern provides a validated potency benchmark that cannot be assumed for the 2-fluoro, 3-fluoro, or non-fluorinated phenyl analogs, directly guiding compound selection for SAR expansion.
- [1] Bingöl Z. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes. Biotechnol Appl Biochem. 2025;72(4):924-935. doi:10.1002/bab.2708. View Source
